5-(4-(Bromomethyl)phenyl)oxazole

Medicinal Chemistry Cross-Coupling Regioselectivity

Avoid isomer-related synthetic failures and pharmacokinetic inconsistencies. This specific 5-(4-bromomethyl)phenyl oxazole isomer delivers up to 4.7-fold greater kinase inhibitor potency than 2-phenyl analogs, and achieves 37% higher cross-coupling yields for OLED/OPV polymer synthesis. - >98% purity ensures reproducible SAR data and scalable API process mass intensity. - Benzylic bromide handle enables rapid, mild-condition diversification, critical for ABPP probe design. - Available from inventory with immediate international shipping; bulk packaging options available.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B12952594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Bromomethyl)phenyl)oxazole
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CN=CO2
InChIInChI=1S/C10H8BrNO/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5H2
InChIKeyPGWXSOHYPOHPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(Bromomethyl)phenyl)oxazole: Overview


5-(4-(Bromomethyl)phenyl)oxazole (CAS 170850-39-2) is a heterocyclic building block belonging to the oxazole class, characterized by a bromomethyl substituent on the para-position of the phenyl ring attached to the 5-position of the oxazole core . Its molecular formula is C10H8BrNO, with a molecular weight of 238.08 g/mol . This compound serves as a critical intermediate in medicinal chemistry and materials science due to the electrophilic nature of the bromomethyl group, which enables nucleophilic substitution, cross-coupling reactions, and incorporation into larger molecular frameworks .

5-(4-(Bromomethyl)phenyl)oxazole: Why Regioisomer Matters


In-class compounds such as 2-(4-(bromomethyl)phenyl)oxazole or 5-(3-(bromomethyl)phenyl)oxazole share the same molecular formula but differ critically in the position of the oxazole substitution and/or the bromomethyl group. These positional isomers exhibit distinct reactivity profiles, steric environments, and electronic properties that directly impact the regioselectivity of downstream reactions . For instance, the 5-phenyl oxazole scaffold, compared to its 2-phenyl counterpart, can alter the conformational landscape of target molecules, influencing biological activity and synthetic efficiency. Procurement of the incorrect isomer can lead to failed cross-coupling, altered pharmacokinetics in drug candidates, or inconsistent material properties. The specific 5-(4-(bromomethyl)phenyl) arrangement is essential for precise molecular architecture in kinase inhibitor and polymer chemistry applications [1].

5-(4-(Bromomethyl)phenyl)oxazole: Evidence-Based Comparison


Regioselective Cross-Coupling: 5-Phenyl vs. 2-Phenyl

The 5-phenyl substitution pattern on the oxazole core demonstrates enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the 2-phenyl isomer, as quantified by higher isolated yields under identical conditions . In a comparative study of oxazole functionalization, the 5-position was found to be more amenable to direct metalation due to a lower pKa value (estimated pKa ~27.5 for C5 vs. ~29.5 for C2 in related systems), enabling more efficient C-C bond formation .

Medicinal Chemistry Cross-Coupling Regioselectivity

Nucleophilic Displacement: Bromomethyl vs. Bromophenyl

The benzylic bromomethyl group in 5-(4-(bromomethyl)phenyl)oxazole undergoes nucleophilic substitution approximately 100-fold faster than the aryl bromide in 5-(4-bromophenyl)oxazole (CAS 72571-06-3), due to the stabilization of the transition state by the adjacent phenyl ring [1]. This enhanced reactivity allows for selective functionalization under milder conditions, minimizing side reactions and improving overall yield.

Organic Synthesis Nucleophilic Substitution Reactivity

Commercial Purity Comparison

Commercial offerings of 5-(4-(bromomethyl)phenyl)oxazole are available with a minimum HPLC purity of 98%, as verified by independent vendor COA data . In contrast, some alternative regioisomers, such as 5-(3-(bromomethyl)phenyl)oxazole, are often supplied at lower purities (95% or less) due to synthetic challenges in separating positional isomers . Higher initial purity reduces the need for additional purification steps and ensures more reliable downstream results.

Quality Control Procurement Purity

Structural Preorganization for Kinase Inhibitors

The 5-(4-substituted)phenyl oxazole motif is a privileged scaffold in kinase inhibitor design, with multiple patents highlighting its ability to adopt a conformation that places the para-substituent into the hydrophobic back pocket of the ATP-binding site [1]. In contrast, the 2-phenyl oxazole regioisomer often exhibits a different binding pose, leading to reduced potency. For example, in a series of tyrosine kinase inhibitors, the 5-phenyl oxazole derivative demonstrated an IC50 of 45 nM against EGFR, whereas the corresponding 2-phenyl analog showed an IC50 of 210 nM under identical assay conditions [2].

Medicinal Chemistry Kinase Inhibition SAR

5-(4-(Bromomethyl)phenyl)oxazole: Application Scenarios


Kinase Inhibitor Library Synthesis

5-(4-(Bromomethyl)phenyl)oxazole is the preferred building block for generating focused libraries of kinase inhibitors targeting EGFR, VEGFR, and PDGFR families. Its 5-phenyl oxazole scaffold, which yields up to 4.7-fold greater potency than 2-phenyl isomers in SAR studies, combined with the highly reactive benzylic bromide handle, enables rapid diversification through nucleophilic displacement or Suzuki coupling to explore chemical space around the ATP-binding pocket . The 98% commercial purity ensures consistent SAR data and minimizes confounding impurities .

π-Conjugated Polymers and OLEDs

The regioselective reactivity of the 5-phenyl oxazole core in cross-coupling reactions (up to 37% higher yield than 2-phenyl analogs) makes this compound a strategic choice for constructing well-defined π-conjugated polymers for organic electronics . The para-bromomethyl group can be further functionalized to introduce charge-transporting moieties or anchoring groups for surface attachment, enabling the precise tuning of optoelectronic properties in OLEDs and organic photovoltaics.

ABPP Probe Development

The 100-fold enhanced reactivity of the benzylic bromide compared to aryl bromides allows for the selective, bioorthogonal installation of reporter tags (e.g., fluorophores, biotin) onto oxazole-containing bioactive molecules under mild, aqueous-compatible conditions . This is critical for generating ABPP probes with minimal perturbation to the parent compound's target engagement, enabling accurate target identification and validation studies.

API Process Scale-Up

For the scale-up of active pharmaceutical ingredients (APIs) incorporating an oxazole moiety, the superior coupling yields and high commercial purity of 5-(4-(bromomethyl)phenyl)oxazole translate directly to improved process mass intensity and reduced cost of goods . The ability to conduct nucleophilic substitutions at room temperature minimizes thermal degradation and simplifies reactor design, making it a more robust and scalable intermediate than its less reactive aryl bromide counterparts .

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